molecular formula C13H18N2O2 B4851402 N-[4-(4-morpholinyl)benzyl]acetamide

N-[4-(4-morpholinyl)benzyl]acetamide

Cat. No.: B4851402
M. Wt: 234.29 g/mol
InChI Key: VIFUDJSRTASBRV-UHFFFAOYSA-N
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Description

N-[4-(4-Morpholinyl)benzyl]acetamide is a synthetic acetamide derivative featuring a morpholine ring attached to a benzyl group. The morpholine moiety (a six-membered heterocycle containing one oxygen and one nitrogen atom) confers electron-donating properties, influencing the compound’s solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11(16)14-10-12-2-4-13(5-3-12)15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFUDJSRTASBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Structural analogs of N-[4-(4-morpholinyl)benzyl]acetamide are characterized by variations in the acetamide backbone, substituents on the aromatic ring, or the addition of heterocyclic systems. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
This compound (Target) Morpholinyl-benzyl, acetamide C₁₃H₁₈N₂O₂ 234.30 Baseline compound; moderate solubility in polar solvents due to morpholine
N-[4-(4-Morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide Propylphenoxy, morpholinyl-phenyl C₂₁H₂₆N₂O₃ 354.45 Enhanced lipophilicity due to propylphenoxy group; potential CNS activity
2-[[5-Alkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide Oxadiazole-thio, morpholinyl-phenyl C₁₅H₁₇N₅O₂S 331.39 Antimicrobial activity (MIC: 8–32 µg/mL); moderate hemolytic activity
N-[2-[[4-(4-Morpholinyl)phenyl]azo]-6-benzothiazolyl]acetamide Azo-benzothiazolyl, morpholinyl-phenyl C₁₇H₁₆N₄O₂S 340.40 Dark red solid; potential dye or imaging agent due to azo group
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Chlorophenoxy, morpholinyl-sulfonyl-phenyl C₁₉H₂₀ClN₂O₅S 424.89 Improved solubility via sulfonyl group; explored in kinase inhibition

Structural Insights

  • Crystallography: N-[4-(Morpholinodiazenyl)phenyl]-acetamide () exhibited sp² hybridization at the azo linkage, altering bond angles (C-N-N: 120°) and enhancing planar stability .
  • Electron Effects : Morpholine’s electron-donating nature increases the electron density of the aromatic ring, improving interactions with biological targets like enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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